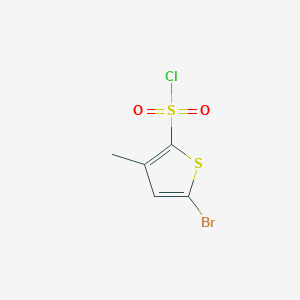

5-Bromo-3-methylthiophene-2-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

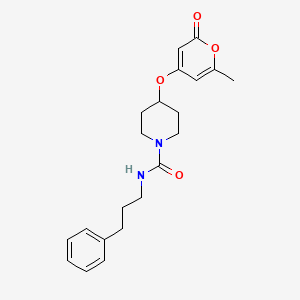

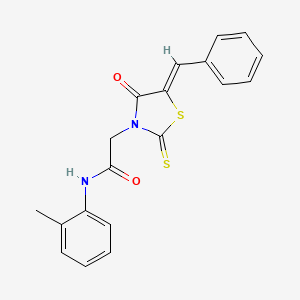

“5-Bromo-3-methylthiophene-2-sulfonyl chloride” is a chemical compound with the molecular formula C5H4BrClO2S2 and a molecular weight of 275.57 . It is a yellow to brown liquid .

Molecular Structure Analysis

The InChI code for “5-Bromo-3-methylthiophene-2-sulfonyl chloride” is 1S/C5H4BrClO2S2/c1-3-4 (11 (7,8)9)2-5 (6)10-3/h2H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“5-Bromo-3-methylthiophene-2-sulfonyl chloride” is a yellow to brown liquid . It is stored at a temperature of 2-8°C .科学的研究の応用

Bromination Reactions

Bromine can add to sulfur-oxidized derivatives of thiophenes, such as 3,4-di-t-butylthiophene, in a 1,4-cis-addition mode. This process is significant for creating specific adducts, highlighting the utility of brominated thiophene compounds in chemical synthesis (Nakayama et al., 2003).

Synthesis of Thiophene Sulfonamide Derivatives

Thiophene sulfonamide derivatives have been synthesized using Suzuki cross-coupling reactions. This method involves reacting various aryl boronic acids and esters with 5-bromthiophene-2-sulfonamide under suitable conditions, leading to potential applications in medicinal chemistry and materials science (Noreen et al., 2017).

Water-Soluble Reagents for Protein Modification

Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, derived from similar halides, selectively modify tryptophan and cysteine in amino acids and proteins. This reaction in aqueous solutions is crucial for biochemistry and protein engineering (Horton & Tucker, 1970).

High Molecular Weight Poly(2,5-Benzophenone) Derivatives

Sulfonated poly(2,5-benzophenone) derivatives, synthesized using nickel-catalyzed coupling polymerization, have applications in creating proton exchange membranes. This is relevant for fuel cell technology and materials engineering (Ghassemi & Mcgrath, 2004).

Oxidative Desulfurization of Diesel Fuel

Bronsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate, have been used for the desulfurization of diesel. This process involves catalytic oxidation and is significant for environmental chemistry and fuel processing (Gao et al., 2010).

Safety and Hazards

The compound is corrosive and poses a danger. It can cause severe skin burns and eye damage. If inhaled, it may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

5-bromo-3-methylthiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClO2S2/c1-3-2-4(6)10-5(3)11(7,8)9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIVCIQNHQLTNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methylthiophene-2-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2976146.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976150.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2976151.png)

![3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2976155.png)

![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2976159.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2976164.png)